molecular formula C16H17NO B12677776 Benzamide, 2-ethyl-N-(2-methylphenyl)- CAS No. 56776-52-4

Benzamide, 2-ethyl-N-(2-methylphenyl)-

Cat. No.: B12677776
CAS No.: 56776-52-4
M. Wt: 239.31 g/mol
InChI Key: IDNPOLISBGNSIG-UHFFFAOYSA-N
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Description

The compound "Benzamide, 2-ethyl-N-(2-methylphenyl)-" is a substituted benzamide derivative characterized by an ethyl group at the 2-position of the benzamide ring and an N-(2-methylphenyl) substituent. Benzamides are a class of aromatic amides widely studied for their diverse biological activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents . The ethyl group may enhance lipophilicity, while the 2-methylphenyl moiety could influence steric and electronic interactions with biological targets.

Properties

CAS No.

56776-52-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-ethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-3-13-9-5-6-10-14(13)16(18)17-15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

IDNPOLISBGNSIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. The reaction is performed at mild conditions, making it suitable for various functionalized molecules.

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-ethyl-N-(2-methylphenyl)-, like other benzamides, can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Benzamide derivatives are widely used in organic synthesis as intermediates for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the synthesis of bioactive molecules.

Medicine: Benzamide derivatives have shown promise in medicinal chemistry, particularly as anti-inflammatory, analgesic, and antipsychotic agents. They are also being investigated for their potential in treating cancer and other diseases .

Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of benzamide, 2-ethyl-N-(2-methylphenyl)-, involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. They may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
2-ethyl-N-(2-methylphenyl)benzamide 2-ethyl, N-(2-methylphenyl) C₁₆H₁₇NO 239.32 Lipophilicity ↑ (ethyl group) N/A
2-hydroxy-N-(3-trifluoromethylphenyl)benzamide 2-hydroxy, N-(3-CF₃-phenyl) C₁₄H₁₀F₃NO₂ 281.23 Potential enzyme inhibition
2-ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy, N-(3-hydroxyphenyl) C₁₅H₁₅NO₃ 257.28 Solubility ↑ (polar groups)
4-Amino-N-(2-methylphenyl)benzamide 4-amino, N-(2-methylphenyl) C₁₄H₁₄N₂O 226.28 Research use (structural analog)
2-Methyl-N-(3-isopropoxyphenyl)benzamide 2-methyl, N-(3-isopropoxyphenyl) C₁₇H₁₉NO₂ 281.34 Steric hindrance (isopropoxy)

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to polar substituents like hydroxy () or ethoxy (). This property may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The 2-methylphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in , which could alter binding affinity in enzyme interactions.

Pharmacological Implications

  • Antagonistic Activity : Fluorinated benzamides in (e.g., leukotriene D₄/E₄ antagonists) highlight the role of electron-withdrawing groups in receptor binding. The target compound’s ethyl group may instead favor hydrophobic interactions.
  • Biological Targets : The 2-methylphenyl substituent could mimic aromatic residues in enzyme active sites, as seen in sulfonamide derivatives (), which exhibit structural versatility in targeting proteins.

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, solubility) for "2-ethyl-N-(2-methylphenyl)benzamide" is absent in the provided evidence. Comparisons rely on structural analogs.

Synthesis Hypotheses : Proposed synthetic routes are extrapolated from related benzamide preparations ().

Activity Predictions : Biological effects are inferred from substituent trends in medicinal chemistry ().

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